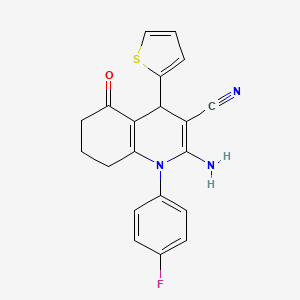

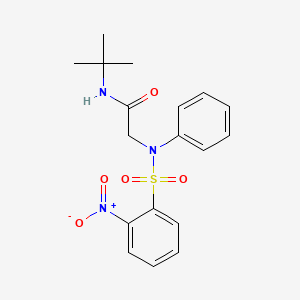

![molecular formula C25H17NO2 B11541610 2-benzhydryl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11541610.png)

2-benzhydryl-1H-benzo[de]isoquinoline-1,3(2H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Benzhydryl-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally similar to quinolines. This compound is characterized by its unique structure, which includes a benzhydryl group attached to the isoquinoline core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-benzhydryl-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of benzhydryl-substituted intermediates under acidic or basic conditions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Reaktionstypen: 2-Benzhydryl-1H-benzo[de]isoquinolin-1,3(2H)-dion unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinonderivate zu bilden.

Reduktion: Reduktionsreaktionen können Dihydroderivate liefern.

Substitution: Elektrophiler und nukleophiler Austausch kann verschiedene funktionelle Gruppen in den Isochinolinring einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Zu den gängigen Oxidationsmitteln gehören Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Acylierungsmittel werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Chemie: Es dient als Vorläufer für die Synthese komplexerer organischer Moleküle und als Modellverbindung für die Untersuchung von Reaktionsmechanismen.

Biologie: Die Verbindung zeigt potenzielle biologische Aktivitäten, einschließlich antiviraler und krebshemmender Eigenschaften, was sie zu einem Kandidaten für die Medikamentenentwicklung macht.

Medizin: Die Forschung hat ihren Einsatz als Inhibitor bestimmter Enzyme und Proteine untersucht, was zu therapeutischen Strategien für verschiedene Krankheiten beiträgt.

Industrie: Seine einzigartige chemische Struktur ermöglicht Anwendungen in der Materialwissenschaft, einschließlich der Entwicklung neuartiger Polymere und fortschrittlicher Materialien.

5. Wirkmechanismus

Der Wirkmechanismus von 2-Benzhydryl-1H-benzo[de]isoquinolin-1,3(2H)-dion beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann an aktive Stellen binden und die Aktivität spezifischer Proteine hemmen oder modulieren. Diese Wechselwirkung kann zelluläre Signalwege stören, was zu therapeutischen Wirkungen bei der Behandlung von Krankheiten wie Krebs und Virusinfektionen führt.

Ähnliche Verbindungen:

- 2-Hydroxy-1H-benzo[de]isoquinolin-1,3(2H)-dithion

- 2-Methyl-1H-benzo[de]isoquinolin-1,3(2H)-dithion

- 2,3-Dihydro-1H-benzo[de]isoquinolin

Vergleich: Im Vergleich zu diesen ähnlichen Verbindungen zeichnet sich 2-Benzhydryl-1H-benzo[de]isoquinolin-1,3(2H)-dion durch seine Benzhydrylgruppe aus, die einzigartige chemische und biologische Eigenschaften verleiht. Dieser strukturelle Unterschied kann seine Reaktivität, Stabilität und Wechselwirkung mit biologischen Zielstrukturen beeinflussen, was es zu einer einzigartigen und wertvollen Verbindung für Forschung und industrielle Anwendungen macht.

Wirkmechanismus

The mechanism of action of 2-benzhydryl-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can disrupt cellular pathways, leading to therapeutic effects in the treatment of diseases like cancer and viral infections.

Vergleich Mit ähnlichen Verbindungen

- 2-Hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dithione

- 2-Methyl-1H-benzo[de]isoquinoline-1,3(2H)-dithione

- 2,3-Dihydro-1H-benzo[de]isoquinoline

Comparison: Compared to these similar compounds, 2-benzhydryl-1H-benzo[de]isoquinoline-1,3(2H)-dione stands out due to its benzhydryl group, which imparts unique chemical and biological properties. This structural difference can influence its reactivity, stability, and interaction with biological targets, making it a distinct and valuable compound for research and industrial applications.

Eigenschaften

Molekularformel |

C25H17NO2 |

|---|---|

Molekulargewicht |

363.4 g/mol |

IUPAC-Name |

2-benzhydrylbenzo[de]isoquinoline-1,3-dione |

InChI |

InChI=1S/C25H17NO2/c27-24-20-15-7-13-17-14-8-16-21(22(17)20)25(28)26(24)23(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-16,23H |

InChI-Schlüssel |

PSKGZOBRXRXUDS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide](/img/structure/B11541536.png)

![N'-[(E)-(3-chlorophenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide](/img/structure/B11541538.png)

![4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B11541549.png)

![5'-Bromo-1'-(2-methylprop-2-enyl)spiro[1,3-dioxolane-2,3'-indole]-2'-one](/img/structure/B11541553.png)

![2-[(2E)-1,3-bis(4-amino-1,2,5-oxadiazol-3-yl)triaz-2-en-1-yl]-1-(morpholin-4-yl)ethanone](/img/structure/B11541561.png)

![4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11541574.png)

![N'-[(E)-(2-Hydroxy-4-methylphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11541581.png)

![(2Z,5Z)-5-(3,5-diiodo-2-methoxybenzylidene)-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B11541587.png)

![N-[(1Z)-3-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B11541596.png)